molecular formula C21H18N4O2 B159467 MK-2 Inhibitor III CAS No. 1186648-22-5

MK-2 Inhibitor III

Numéro de catalogue B159467
Numéro CAS: 1186648-22-5
Poids moléculaire: 358.4 g/mol
Clé InChI: NIKCVKMHGQQSRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MK-2 Inhibitor III is a potent and selective inhibitor of MK-2 . It is a cell-permeable pyrrolopyridinyl compound that acts as an ATP-binding site-targeting MK-2/MAPKAP-K2 inhibitor . It has been found to be effective in reducing TNF-α production in both U937 cells and in vivo .


Molecular Structure Analysis

The molecular structure of MK-2 Inhibitor III is based on a pyrrolopyridinyl compound . The empirical formula is C21H16N4O . The molecular weight on an anhydrous basis is 340.38 . More detailed structural analysis would require advanced computational modeling or experimental techniques .


Physical And Chemical Properties Analysis

MK-2 Inhibitor III is a solid substance . It is pale yellow in color . It is soluble in DMSO at a concentration of 50 mg/mL . It should be stored at temperatures between 2-8°C .

Applications De Recherche Scientifique

Inflammation and Immunology

MK-2 Inhibitor III is used in the field of inflammation and immunology . It is a potent, cell-permeable inhibitor of MK2 (IC 50 = 8.5 nM), a stress-activated serine/threonine protein kinase that is phosphorylated by p38 MAP kinase and is involved in diverse cellular functions with a central role in inflammation . MK2 Inhibitor III prevents LPS-induced synthesis of TNF-α in human monocyte-like U937 cells (IC 50 = 4.4 µM) .

Computational Chemistry

MK-2 Inhibitor III is also used in the field of computational chemistry . A series of thiourea analogs as potent MK-2 inhibitors were studied using comprehensive computational methods by 3D-QSAR, molecular docking, and molecular dynamics simulations for a further improvement in activities . The optimal 3D models exhibit high statistical significance of the results .

Treatment of Inflammatory Diseases

MK-2 Inhibitor III is being studied for its potential in treating inflammatory diseases . The mitogen-activated protein kinase (MAPK) activated protein kinase-2 (MK2) pathway increases pro-inflammatory factors including, but not limited to, tumor necrosis factor (TNF-α), interleukin (IL) 6 and IL-17 . A phase 1 study of an irreversible inhibitor of MK2, CC-99677, was presented by Kofi Mensah, MD, PhD, professor of medicine and rheumatology at Yale School of Medicine . The study showed that administration of once-daily CC-99677 was safe and well tolerated, with linear pharmacokinetics and sustained reductions of TNF-α and pro-inflammatory cytokines and chemokine creation, making CC-99677 inhibition of MK2 a promising new therapeutic approach to the management of inflammatory diseases .

Computational Study on Thiourea Analogs

MK-2 Inhibitor III is used in the field of computational chemistry . A series of thiourea analogs as potent MK-2 inhibitors were studied using comprehensive computational methods by 3D-QSAR, molecular docking and molecular dynamics simulations for a further improvement in activities . The optimal 3D models exhibit high statistical significance of the results .

Phosphorylation & Dephosphorylation Applications

MK-2 Inhibitor III is primarily used for Phosphorylation & Dephosphorylation applications . It controls the biological activity of MK-2 . This small molecule/inhibitor is a potent, cell-permeable inhibitor of MK2 . It prevents LPS-induced synthesis of TNF-α in human monocyte-like U937 cells .

Kinase Inhibitor Research

MK-2 Inhibitor III is used in kinase inhibitor research . It is a potent, cell-permeable inhibitor of MK2 . It less potently blocks MK3 and MK5 and is weak or inactive against several other kinases, including other p38 MAP kinase targets . MK2 inhibitor III prevents LPS-induced synthesis of TNF-α in human monocyte-like U937 cells .

Propriétés

IUPAC Name

2-(2-quinolin-3-ylpyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O.H2O/c26-21-16-11-20(25-18(16)6-8-23-21)14-5-7-22-19(10-14)15-9-13-3-1-2-4-17(13)24-12-15;/h1-5,7,9-12,25H,6,8H2,(H,23,26);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKCVKMHGQQSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)C4=CC5=CC=CC=C5N=C4.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Quinolin-3-yl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-2 Inhibitor III
Reactant of Route 2
Reactant of Route 2
MK-2 Inhibitor III
Reactant of Route 3
Reactant of Route 3
MK-2 Inhibitor III
Reactant of Route 4
Reactant of Route 4
MK-2 Inhibitor III
Reactant of Route 5
Reactant of Route 5
MK-2 Inhibitor III
Reactant of Route 6
Reactant of Route 6
MK-2 Inhibitor III

Citations

For This Compound
13
Citations
S Kasai, MJE Richardson, S Torii… - The FEBS …, 2017 - Wiley Online Library
… IPAS ‐dependent cell death induced by CoCl 2 in PC 12 cells was decreased by the treatment with the MK 2 inhibitor MK 2 inhibitor III and by si RNA ‐directed silencing of MK 2. …
Number of citations: 8 febs.onlinelibrary.wiley.com
R Kelsh, R You, C Horzempa, M Zheng… - PloS one, 2014 - journals.plos.org
… 10 µg/ml actinomycin D (Enzo Life Sciences) was added to stop further transcription in the presence or absence of 20 µM MK-2 Inhibitor III. Total RNA was extracted with RNeasy …
Number of citations: 95 journals.plos.org
J Maruyama, Y Kobayashi, T Umeda, A Vandewalle… - Scientific reports, 2016 - nature.com
… Because MK-2 inhibitor III, which we used in this study to inhibit MK2, probably exerts some … and MK5, respectively) 34 , the data using MK-2 inhibitor III in this study can be interpreted to …
Number of citations: 20 www.nature.com
RF Souza - journals.physiology.org
… Treatment with the MK-2 Inhibitor III also caused persistent 390 elevation in phospho-H2AX … siRNA or p38 siRNA and (C) with or without MK-2 Inhibitor III 728 (concentration of 5 µM). All …
Number of citations: 0 journals.physiology.org
X Huo, KB Dunbar, X Zhang, Q Zhang… - American Journal …, 2020 - journals.physiology.org
… or without p38 inhibitor SB-202190 or MK-2 Inhibitor III and performed time course studies for … Treatment with the MK-2 Inhibitor III also caused persistent elevation in phospho-H2AX …
Number of citations: 20 journals.physiology.org
M Ma, J Zhuang, H Li, R Mi, Y Song, W Yang, Y Lu… - Oncogene, 2023 - nature.com
… The TGF-β inhibitor SB431542 (Beyotime, China) and MK-2 inhibitor III (Merck, Germany) were delivered intraperitoneally every day for 4 weeks at concentrations of 10 mg/kg and 20 …
Number of citations: 3 www.nature.com
N Trempolec, JP Muñoz, K Slobodnyuk, S Marin… - Scientific Reports, 2017 - nature.com
… MK2 was inhibited using 10 μM MK-2 Inhibitor III (Calbiochem) or 10 μM PF 3644022 (Sigma, PZ0188), whereas MSK activity was inhibited using 5 μM SB 747651 (Axon MedChem), …
Number of citations: 24 www.nature.com
X Huo, KB Dunbar, X Zhang, Q Zhang… - American Journal of …, 2020 - ncbi.nlm.nih.gov
… or without p38 inhibitor SB-202190 or MK-2 Inhibitor III and performed time course studies for … Treatment with the MK-2 Inhibitor III also caused persistent elevation in phospho-H2AX …
Number of citations: 0 www.ncbi.nlm.nih.gov
M Joaquin, A Gubern, D González‐Nuñez… - The EMBO …, 2012 - embopress.org
The p57 Kip2 cyclin‐dependent kinase inhibitor (CDKi) has been implicated in embryogenesis, stem‐cell senescence and pathologies, but little is known of its role in cell cycle control. …
Number of citations: 61 www.embopress.org
EK Pugach, MK Feltes, RJ Kaufman… - Human molecular …, 2018 - academic.oup.com
Niemann-Pick type C (NPC) disease is a rare lysosomal storage disease caused primarily by mutations in NPC1. NPC1 encodes the lysosomal cholesterol transport protein NPC1. The …
Number of citations: 31 academic.oup.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.